molecular formula C21H20ClNO B1393588 2-(4-Tert-butylphenyl)-6-methylquinoline-4-carbonyl chloride CAS No. 1160253-61-1

2-(4-Tert-butylphenyl)-6-methylquinoline-4-carbonyl chloride

Cat. No. B1393588
M. Wt: 337.8 g/mol
InChI Key: QBQZGFFCHFHJOK-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance (solid, liquid, gas, color, etc.) and smell .


Synthesis Analysis

The synthesis of a compound refers to the process used to create it in the laboratory. This often involves reactions between different reagents, under specific conditions of temperature, pressure, and pH .


Molecular Structure Analysis

The molecular structure of a compound refers to the arrangement of atoms within the molecule. This can be determined using various spectroscopic methods, such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include reactions with other compounds under various conditions, or how it behaves under different types of chemical analysis .


Physical And Chemical Properties Analysis

This includes studying properties such as boiling point, melting point, solubility, density, and reactivity with other compounds .

Scientific Research Applications

  • Marine Drug Synthesis :

    • 4H-Chromene-2-carboxylic acid ester derivatives, key intermediates in the synthesis of antitumor antibiotic tetrahydroisoquinoline natural products, are synthesized using compounds related to 2-(4-Tert-butylphenyl)-6-methylquinoline-4-carbonyl chloride (Li et al., 2013).
  • Organic Light-Emitting Diodes (OLEDs) :

    • Compounds analogous to 2-(4-Tert-butylphenyl)-6-methylquinoline-4-carbonyl chloride, such as 4-(dicyanomethylidene)-2-tert-butyl-6-(2-(1-(4-tert-butylphenyl)-1,2,3,4-tetrahydroquinolin-6-yl)vinyl)-4H-pyran, are used in OLEDs due to their excellent electrostability and luminance efficiency (Chang & Chow, 2011).
  • Catalysis in Polymerization :

    • Complexes involving quinoline-imine derivatives, related to 2-(4-Tert-butylphenyl)-6-methylquinoline-4-carbonyl chloride, serve as pre-catalysts in ethylene polymerization and ring-opening polymerization (ROP), exhibiting high catalytic activity and offering potential in polymer synthesis (Ma et al., 2014).
  • High-Performance Liquid Chromatography (HPLC) :

    • 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, a compound similar to 2-(4-Tert-butylphenyl)-6-methylquinoline-4-carbonyl chloride, is used as a sensitive fluorescence derivatization reagent in HPLC for both primary and secondary alcohols (Yoshida et al., 1992).
  • Sensors and Actuators :

    • Palladium complexes based on 2-aryl substituted-8-hydroxyquinoline, which are structurally similar to 2-(4-Tert-butylphenyl)-6-methylquinoline-4-carbonyl chloride, have been used in nanogravimetric sensors for carbon monoxide detection, demonstrating good reproducibility and sensitivity (Antonaroli et al., 2015).

Safety And Hazards

The safety and hazards of a compound refer to how it should be handled to prevent harm to people or the environment. This can include information on toxicity, flammability, environmental impact, and what to do in case of accidental exposure .

Future Directions

Future directions could include potential applications of the compound, areas of research that could be explored, and how the compound could be modified or used in the future .

properties

IUPAC Name

2-(4-tert-butylphenyl)-6-methylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO/c1-13-5-10-18-16(11-13)17(20(22)24)12-19(23-18)14-6-8-15(9-7-14)21(2,3)4/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQZGFFCHFHJOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Tert-butylphenyl)-6-methylquinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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